

Ligritinib (AB801): A Technical Guide to Overcoming Chemotherapy Resistance

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|----------------------|------------|-----------|
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ligritinib** (AB801), a potent and selective AXL receptor tyrosine kinase inhibitor, and its role in overcoming resistance to chemotherapy and other targeted therapies. The information presented is collated from preclinical studies and is intended to inform researchers and professionals in the field of drug development.

Introduction to Ligritinib (AB801) and AXL-Mediated Resistance

Ligritinib (AB801) is an orally active, small-molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a transmembrane protein that is overexpressed in a variety of tumors, and its levels often correlate with a poor prognosis for cancer patients.[2] The AXL signaling pathway is a key mechanism of resistance to multiple standard-of-care therapies, including chemotherapy, targeted therapy, and immunotherapy.[3]

AXL-mediated resistance is driven by several mechanisms:

- Increased DNA Repair: AXL signaling can enhance the repair of DNA damage induced by chemotherapeutic agents.[3]
- Pro-Survival Signaling: The pathway promotes anti-apoptotic signaling, allowing cancer cells to survive the stress induced by treatment.[3]



Immunosuppressive Microenvironment: AXL signaling can lead to decreased antigen
presentation and the secretion of immunosuppressive chemokines, thereby hindering antitumor immune responses.[3]

Ligritinib is designed to inhibit AXL signaling, thereby potentially reversing these resistance mechanisms and restoring sensitivity to standard-of-care treatments.[4]

Mechanism of Action

Ligritinib blocks the downstream signaling pathway by inhibiting the kinase activity of AXL.[1] It effectively inhibits both ligand-dependent AXL phosphorylation, which is mediated by its ligand, growth arrest specific protein 6 (GAS6), and ligand-independent AXL phosphorylation.[5] By blocking AXL phosphorylation, **Ligritinib** disrupts the signaling cascades that promote cancer cell proliferation, survival, and the development of an immunosuppressive tumor microenvironment.[2][5] Preclinical studies have shown that in combination with taxanes, **Ligritinib** enhances chemosensitivity by increasing DNA double-strand breaks, as measured by an increase in γH2AX protein levels.[5] Furthermore, AXL signaling can circumvent RAS blockade by maintaining PI3K/AKT activity; **Ligritinib** has been shown to suppress this bypass mechanism.[6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **Ligritinib** (AB801).

Table 1: In Vitro Kinase Inhibition

| Compound | AXL Kinase IC50 (nM) |
|-------------|----------------------|
| AB801 | 0.3 |
| Bemcentinib | 2.0 |

Kinase activity was determined using a HTRF KinEASE-TK kit in the presence of 700 μ M ATP. [5]

Table 2: Preclinical Pharmacokinetics of AB801



| Species | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (T1/2) (h) |
|---------|----------------------------|---|----------------------|
| Mouse | 2.8 | 23 | 5.7 |
| Rat | 2.5 | 2.7 | 0.7 |
| Dog | 1.8 | 1.8 | 0.7 |

Data from intravenous dosing of AB801.[2]

Table 3: Projected Human Pharmacokinetic Profile of AB801

| Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (T1/2) (h) | Bioavailability (%) |
|----------------------------|---|----------------------|---------------------|
| 0.46 | 16 | 24 | 60 |

Based on a well-stirred model with adjustments from preclinical data and the Øie-Tozer method.[2]

Table 4: In Vivo Efficacy of AB801 in Combination Therapy (MC38 Tumor Model)

| Treatment Group | Statistical Significance (vs. OXA + PD-1) |
|--|---|
| AB801 + Oxaliplatin (OXA) + anti-PD-1 (Triplet) | p = 0.0118 |

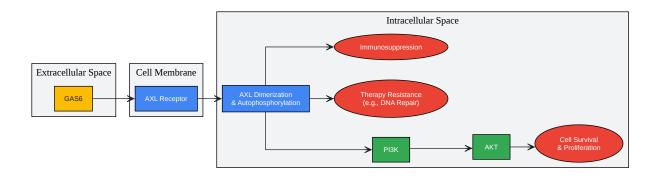
Statistical significance was calculated using a mixed-effects model with Dunnett's multiple comparisons test for combined tumor volume.[5]

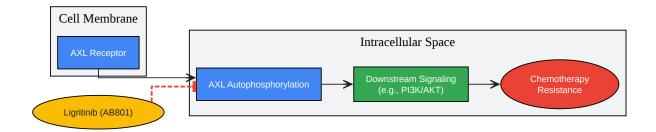
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the AXL signaling pathway, **Ligritinib**'s mechanism of action, and a typical experimental workflow for

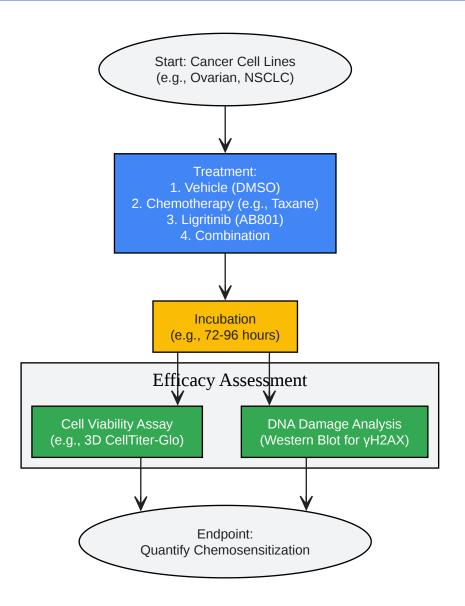


evaluating its efficacy.









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